1-(3-Methylpyrazin-2-yl)butane-1,3-dione
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Overview
Description
1-(3-Methylpyrazin-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyrazine, characterized by a butane-1,3-dione moiety attached to the 3-methylpyrazin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyrazin-2-yl)butane-1,3-dione typically involves the reaction of 3-methylpyrazine with butane-1,3-dione under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two reactants. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyrazin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols.
Scientific Research Applications
1-(3-Methylpyrazin-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)butane-1,3-dione: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrazin-2-yl)butane-1,3-dione: Lacks the methyl group on the pyrazine ring.
Uniqueness
1-(3-Methylpyrazin-2-yl)butane-1,3-dione is unique due to the presence of the methyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(3-methylpyrazin-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)5-8(13)9-7(2)10-3-4-11-9/h3-4H,5H2,1-2H3 |
InChI Key |
BRGRLJWHEYZQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(=O)CC(=O)C |
Origin of Product |
United States |
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